(DHQ)2Pyr

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

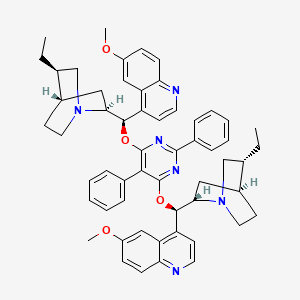

Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, commonly known as (DHQ)2Pyr, is a chiral ligand derived from cinchona alkaloids. It is widely used in asymmetric synthesis, particularly in enantioselective reactions. The compound has a molecular formula of C56H60N6O4 and a molecular weight of 881.11 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (DHQ)2Pyr involves the reaction of hydroquinine with 2,5-diphenyl-4,6-pyrimidinediyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as toluene or diethyl ether, with the presence of a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of hydroquinine and 2,5-diphenyl-4,6-pyrimidinediyl chloride, with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

(DHQ)2Pyr undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it back to its hydroquinine form.

Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Strong bases like sodium hydride or potassium tert-butoxide are typically employed.

Major Products Formed

The major products formed from these reactions include various quinone derivatives, reduced hydroquinine forms, and substituted pyrimidine compounds .

Wissenschaftliche Forschungsanwendungen

(DHQ)2Pyr is extensively used in scientific research due to its chiral properties. Some of its applications include:

Biology: It is employed in the synthesis of chiral drugs and bioactive molecules.

Medicine: It is used in the development of pharmaceuticals, especially those requiring enantioselective synthesis.

Industry: It is utilized in the production of fine chemicals and specialty materials.

Wirkmechanismus

(DHQ)2Pyr exerts its effects through its chiral environment, which allows it to catalyze enantioselective reactions. The compound forms a chiral complex with substrates, facilitating the formation of enantiomerically enriched products. The molecular targets include various electrophiles and nucleophiles, and the pathways involved are primarily those of asymmetric catalysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(DHQD)2Pyr: Another chiral ligand derived from dihydroquinidine, used in similar asymmetric synthesis applications.

(DHQ)2PHAL: A related compound used in phase-transfer catalysis.

(DHQD)2PHAL: Similar to (DHQ)2PHAL but derived from dihydroquinidine.

Uniqueness

(DHQ)2Pyr is unique due to its high enantioselectivity and broad applicability in various asymmetric synthesis reactions. Its ability to form stable chiral complexes with a wide range of substrates makes it a valuable tool in both academic and industrial research .

Biologische Aktivität

(DHQ)₂Pyr, or dihydroquinidine dipyrrolidine, is a chiral ligand extensively utilized in asymmetric synthesis and catalysis. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in the synthesis of bioactive compounds. This article delves into the biological activity of (DHQ)₂Pyr, highlighting research findings, case studies, and data tables that illustrate its efficacy and versatility.

Overview of (DHQ)₂Pyr

(DHQ)₂Pyr is a member of the dihydroquinidine family, which serves as a chiral auxiliary in various organic reactions. Its structure allows for significant stereochemical control in synthetic processes, making it valuable in the production of pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that compounds synthesized using (DHQ)₂Pyr exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives demonstrate effectiveness against Gram-positive bacteria and fungi, including strains of Candida and Cryptococcus . The ability of (DHQ)₂Pyr to enhance the selectivity and yield of these compounds makes it an important tool in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study focusing on the synthesis of alkaloid natural products, derivatives produced using (DHQ)₂Pyr displayed promising activity against various human cancer cell lines. The synthesis methods employed led to compounds with enhanced potency compared to their natural counterparts .

Case Studies

-

Asymmetric Synthesis Using (DHQ)₂Pyr

- In a notable study, researchers utilized (DHQ)₂Pyr in the Sharpless asymmetric dihydroxylation reaction, achieving a high diastereomeric ratio (dr = 7:1) with yields around 84% . This method demonstrated the effectiveness of (DHQ)₂Pyr as a chiral ligand in producing enantiomerically enriched compounds.

-

Synthesis of Bioactive Alkaloids

- A study reported the successful synthesis of bioactive alkaloids using (DHQ)₂Pyr as a catalyst. The resulting compounds exhibited significant biological activity, including antibacterial effects against resistant strains . The synthesis route not only highlighted the utility of (DHQ)₂Pyr but also underscored its role in enhancing the biological profile of synthesized compounds.

Table 1: Summary of Biological Activity Studies Involving (DHQ)₂Pyr

The biological activity of (DHQ)₂Pyr can be attributed to its ability to facilitate the formation of reactive intermediates during chemical reactions. This property enhances the selectivity and reactivity of substrates, leading to the formation of biologically active compounds with improved efficacy.

Eigenschaften

IUPAC Name |

4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49-,50-,52+,53+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKRDCRSJPRVNF-CVCJRGCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)O[C@@H]([C@@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H60N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149820-65-5 |

Source

|

| Record name | (8α,9R)-(8′′α,9′′R)-9,9′′-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6′-methoxycinchonan] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149820-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.